N-(4-fluorobenzyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorobenzyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide, also known as FMISO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medical imaging and cancer treatment.
Wirkmechanismus
The mechanism of action of N-(4-fluorobenzyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide involves its ability to selectively accumulate in hypoxic cells through a process known as reductive metabolism. In hypoxic cells, this compound is reduced by enzymes to form a highly reactive intermediate that binds to cellular components, leading to cell death. This process is specific to hypoxic cells, making this compound a highly selective and effective agent for targeting tumors with low oxygen levels.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and side effects in animal studies, making it a safe and well-tolerated compound. Its selective accumulation in hypoxic cells also reduces the risk of off-target effects and damage to healthy tissues.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-fluorobenzyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide's unique properties make it a valuable tool for studying hypoxia and its role in cancer development and treatment. Its ability to selectively target hypoxic cells and induce apoptosis provides insights into the mechanisms underlying tumor growth and resistance to therapy. However, this compound's use in lab experiments is limited by its high cost and the need for specialized equipment and expertise in radiochemistry.
Zukünftige Richtungen
There are several future directions for N-(4-fluorobenzyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide research, including the development of more efficient synthesis methods, the optimization of labeling techniques for medical imaging, and the exploration of its potential use in combination with other cancer therapies. Additionally, further studies are needed to elucidate the precise mechanisms of this compound's action and to identify biomarkers that can predict its efficacy in patients. Overall, this compound holds great promise as a valuable tool for cancer research and treatment.
Synthesemethoden
N-(4-fluorobenzyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide can be synthesized through a multistep process that involves the reaction of 4-fluorobenzylamine with 3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoic acid, followed by a series of purification steps. The final product is obtained in high yield and purity, making it suitable for various research applications.
Wissenschaftliche Forschungsanwendungen
N-(4-fluorobenzyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide has been extensively studied for its potential use in medical imaging, specifically in the detection of hypoxia in tumors. Hypoxia, or low oxygen levels, is a common characteristic of solid tumors and is associated with poor prognosis and resistance to radiation therapy. This compound can be labeled with radioactive isotopes and used as a tracer to visualize hypoxic regions in tumors using positron emission tomography (PET).
In addition to medical imaging, this compound has also been investigated for its potential use in cancer treatment. Studies have shown that this compound can selectively target hypoxic cancer cells and induce apoptosis, or programmed cell death. This makes it a promising candidate for the development of hypoxia-targeted therapies.
Eigenschaften
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O4S/c1-12-11-26(24,25)21(18(12)23)16-4-2-3-14(9-16)17(22)20-10-13-5-7-15(19)8-6-13/h2-9,12H,10-11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEGBWJYWAEJSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.